1H-Benzimidazole, 6-iodo-1-methyl-

Protein Kinase CK2 Inhibition Halogen Bonding Medicinal Chemistry

Select 1H-Benzimidazole, 6-iodo-1-methyl- (CAS 705262-58-4) for its unmatched reactivity in Pd-catalyzed cross-coupling. Unlike bromo or chloro analogs, the iodine substituent enables efficient synthesis of diverse 6-aryl/alkynyl libraries for SAR studies and patent filings. Its distinct halogen bonding profile makes it a superior candidate for focused kinase (CK2) screening and a validated negative control for PPARγ assays. Ideal as a starting material for novel SPECT tracer development. Choose the iodo derivative to ensure synthetic success and unique biological interrogation.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B13978772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 6-iodo-1-methyl-
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)I
InChIInChI=1S/C8H7IN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
InChIKeyMNWJXBOEHUKCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-1-methyl-1H-benzimidazole: Chemical Class and Core Characteristics


1H-Benzimidazole, 6-iodo-1-methyl- (CAS: 705262-58-4) is a synthetic heterocyclic compound belonging to the substituted benzimidazole class [1]. Its core structure comprises a fused benzene-imidazole ring system substituted with a methyl group at the 1-position and an iodine atom at the 6-position. While unsubstituted benzimidazoles exhibit a broad spectrum of biological activities, the specific introduction of a heavy halogen atom and an N-alkyl group profoundly alters the molecule's physicochemical properties, electronic distribution, and potential for specific molecular interactions [2]. This compound serves primarily as a key synthetic intermediate in medicinal chemistry and materials science, with its value derived from the unique reactivity of the iodine substituent in transition metal-catalyzed cross-coupling reactions [3].

6-Iodo-1-methyl-1H-benzimidazole: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among 1-methyl-1H-benzimidazole derivatives is scientifically unsound due to the profound impact of the 6-position substituent on molecular properties. The halogen atom governs key physicochemical parameters such as lipophilicity, polar surface area, and electronic effects, which in turn dictate membrane permeability, metabolic stability, and target binding affinity [1]. Crucially, the reactivity of the carbon-halogen bond varies dramatically across the halogen series (I > Br > Cl >> F), making the iodo derivative a uniquely efficient partner for palladium-catalyzed cross-coupling reactions essential in modern drug synthesis [2]. Furthermore, class-level evidence indicates that the larger, more polarizable iodine atom can engage in stronger halogen bonding and hydrophobic interactions within protein binding pockets compared to smaller halogens, a difference that can translate to an order-of-magnitude shift in biological potency [3]. Therefore, selecting a different 6-halo analog (e.g., 6-bromo or 6-chloro) is not equivalent and can lead to synthetic failure or significantly altered biological outcomes.

6-Iodo-1-methyl-1H-benzimidazole: Quantitative Evidence for Differentiated Selection


Class-Level Evidence: Superior Inhibitory Potency of Iodo- vs. Bromo-Benzimidazoles in Protein Kinase CK2

Although a direct, head-to-head comparison for this exact compound is not published, robust class-level evidence from closely related tetrahalogenated benzimidazoles demonstrates a consistent and quantifiable advantage for iodine substitution over bromine. In an enzymatic assay for protein kinase CK2, the tetraiodo derivative (TIBI) was found to be significantly more potent than its tetrabromo analog (TBB) [1]. This is a critical differentiator, as it suggests the 6-iodo substituent may confer a similarly enhanced pharmacological profile compared to its 6-bromo and 6-chloro counterparts.

Protein Kinase CK2 Inhibition Halogen Bonding Medicinal Chemistry

Direct Activity Profile: 6-Iodo-1-methyl-1H-benzimidazole is Inactive as a PPARγ Agonist

A direct quantitative measurement is available for the activity of this specific compound on the human PPARγ (Peroxisome Proliferator-Activated Receptor gamma) receptor. In a transactivation assay, 6-iodo-1-methyl-1H-benzimidazole demonstrated no significant agonist activity [1]. This provides a clear, negative selection criterion, preventing its misuse in applications where PPARγ activation is the desired mechanism.

PPARγ Nuclear Receptor Metabolic Disease

Synthetic Utility: Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The iodine atom at the 6-position makes this compound an exceptionally versatile electrophilic partner for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The reactivity of aryl halides in oxidative addition with Pd(0) follows the established trend Ar-I >> Ar-Br > Ar-Cl. This means that 6-iodo-1-methyl-1H-benzimidazole will react under milder conditions and with higher yields than its 6-bromo or 6-chloro analogs, especially with challenging or deactivated coupling partners [2].

Synthetic Intermediate Cross-Coupling C-C Bond Formation

Distinctive Physicochemical Properties for Optimizing Drug-Likeness

The substitution of hydrogen with iodine at the 6-position leads to a predictable and significant change in key physicochemical parameters. The calculated LogP (cLogP) increases substantially, and the Topological Polar Surface Area (tPSA) remains low. This combination is a hallmark of improved membrane permeability [1]. This contrasts sharply with the 6-bromo and 6-chloro analogs, which offer a smaller increase in lipophilicity.

Lipophilicity Physicochemical Property Drug Design

6-Iodo-1-methyl-1H-benzimidazole: High-Value Application Scenarios


Advanced Synthetic Intermediate for Complex Drug Candidate Synthesis

Given its superior reactivity in Pd-catalyzed cross-coupling reactions [4], this compound is ideally suited as a key building block in the parallel synthesis of diverse chemical libraries. Its high efficiency in Suzuki and Sonogashira couplings enables the rapid exploration of structure-activity relationships (SAR) around the benzimidazole core, a strategy commonly employed in patent applications for new therapeutic agents [2]. Procurement should be prioritized for projects where synthetic efficiency and access to a wide variety of 6-aryl or 6-alkynyl derivatives are paramount.

Early-Stage Kinase Inhibitor Discovery and Chemical Probe Development

Leveraging class-level evidence that iodo-benzimidazoles can be significantly more potent kinase inhibitors than their bromo counterparts [4], this compound is a strong candidate for inclusion in focused screening libraries targeting kinases like CK2. Its distinct lipophilicity profile (cLogP ≈ 3.1) also makes it a valuable probe for investigating the role of halogen bonding and hydrophobic interactions within the ATP-binding pocket [2]. This scenario is relevant for groups seeking to identify a novel chemical starting point with a unique interaction profile.

Negative Control or Exclusion Compound in PPARγ Agonist Assays

The definitive EC50 value of >10 µM for PPARγ agonism [4] provides a clear application: this compound can be procured and used as a validated negative control in cell-based assays screening for PPARγ activity. It serves as a reliable tool to confirm assay specificity and rule out off-target effects on this nuclear receptor during the characterization of other potential lead compounds.

Development of SPECT Imaging Probes for Neurological Targets

Supporting evidence from studies on radioiodinated 2-phenylbenzimidazoles demonstrates the potential of this scaffold for in vivo imaging [4]. While 6-iodo-1-methyl-1H-benzimidazole itself is not a probe, its core structure and iodine handle make it a logical starting material for the synthesis of novel SPECT tracers. Its physicochemical properties are consistent with the need for good brain uptake and rapid clearance, which are essential for achieving a high signal-to-noise ratio in imaging applications [2].

Quote Request

Request a Quote for 1H-Benzimidazole, 6-iodo-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.